An In-depth Technical Guide to 3-Methoxybenzyl bromide
An In-depth Technical Guide to 3-Methoxybenzyl bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 3-Methoxybenzyl bromide, a versatile reagent in organic synthesis. It details its chemical and physical properties, safety information, and its application in experimental protocols.
Core Compound Information
3-Methoxybenzyl bromide, also known as 1-(bromomethyl)-3-methoxybenzene, is a key intermediate in the synthesis of a variety of organic molecules.[1] Its utility is primarily derived from the presence of a reactive benzyl (B1604629) bromide group, making it an excellent substrate for nucleophilic substitution reactions.[1] This compound is frequently employed in the development of pharmaceuticals, particularly those targeting neurological disorders, as well as in the creation of complex molecules for drug discovery libraries.[1]
Chemical and Physical Properties
The fundamental properties of 3-Methoxybenzyl bromide are summarized below. This data is essential for its proper handling, storage, and use in experimental settings.
Table 1: General Information
| Identifier | Value | Reference(s) |
| CAS Number | 874-98-6 | [1][2][3][4] |
| Molecular Formula | C₈H₉BrO | [1][2][3][4] |
| Molecular Weight | 201.06 g/mol | [2][5][6] |
| Synonyms | 1-Bromomethyl-3-methoxybenzene, 3-(Bromomethyl)anisole | [1][3][7] |
Table 2: Physical Properties
| Property | Value | Reference(s) |
| Appearance | Colorless to light yellow liquid | [1][8] |
| Boiling Point | 152 °C at 760 mmHg | [1][4][9][10] |
| Density | 1.436 g/mL at 25 °C | [1][4][9] |
| Refractive Index | 1.575 (at 20°C, 589 nm) | [1][4][8][9] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [10] |
| Solubility | Soluble in Chloroform | [9] |
| Storage | Store at 0-8 °C or -20°C in a dry, cool, well-ventilated place | [1][4][9][10] |
Safety and Handling
3-Methoxybenzyl bromide is a corrosive compound that requires careful handling in a laboratory setting.[7][11] Adherence to safety protocols is mandatory to prevent chemical burns and other injuries.
Table 3: Hazard Information
| Category | Information | Reference(s) |
| GHS Pictogram | GHS05 (Corrosion) | |
| Signal Word | Danger | [11] |
| Hazard Statements | H314: Causes severe skin burns and eye damage. H318: Causes serious eye damage. H335: May cause respiratory irritation. | [5][7][11] |
| Precautionary Statements | P260, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P405 | [10][11] |
| Personal Protective Equipment | Faceshields, gloves, goggles, chemical-resistant apron, type ABEK (EN14387) respirator filter | [10] |
Experimental Protocols and Applications
3-Methoxybenzyl bromide is primarily used as an alkylating agent in organic synthesis. Its benzyl bromide moiety readily reacts with nucleophiles to form new carbon-carbon and carbon-heteroatom bonds.
General Reactivity: Nucleophilic Substitution
The compound's primary application is in nucleophilic substitution reactions, where the bromine atom is displaced by a nucleophile (Nu⁻). This versatile reaction allows for the introduction of the 3-methoxybenzyl group into a wide range of molecules.
Caption: General workflow for nucleophilic substitution using 3-Methoxybenzyl bromide.
Synthetic Protocol 1: Synthesis of 3-Methoxybenzyl Bromide
A common method for preparing benzyl bromides is from the corresponding benzyl alcohol. The following protocol is adapted from a similar synthesis of 4-methoxybenzyl bromide.[12]
Methodology:
-
Dissolution: Dissolve 3-methoxybenzyl alcohol (1 equivalent) in a suitable anhydrous solvent such as diethyl ether or dichloromethane (B109758) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Cool the solution in an ice bath (0 °C). Add carbon tetrabromide (CBr₄, 2 equivalents) to the solution.
-
Phosphine Addition: While maintaining the temperature at 0 °C, slowly add triphenylphosphine (B44618) (PPh₃, 2 equivalents) portion-wise to the stirred solution. The reaction is exothermic.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure (rotary evaporation).
-
Purification: Purify the resulting residue by flash column chromatography on silica (B1680970) gel, eluting with a mixture of ether and hexane (B92381) to yield pure 3-methoxybenzyl bromide.
Caption: Experimental workflow for the synthesis of 3-Methoxybenzyl bromide.
Synthetic Protocol 2: Application in Diastereoselective Alkylation
3-Methoxybenzyl bromide has been utilized to investigate the diastereoselective alkylation of chiral succinic acid derivatives.[2][9] This type of reaction is crucial in asymmetric synthesis to create stereochemically defined molecules, which is of high importance in drug development.
General Methodology:
-
Dianion Formation: A chiral succinic acid derivative is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) to form a vicinal dianion.
-
Alkylation: 3-Methoxybenzyl bromide (1 equivalent), dissolved in THF, is added dropwise to the solution of the dianion at -78 °C.
-
Reaction Quench: The reaction is allowed to proceed for several hours at low temperature before being quenched by the addition of a proton source, such as a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extraction and Purification: The product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated. The final product is purified via chromatography or recrystallization.
This selective alkylation allows for the synthesis of (R)-γ-arylmethyl-γ-butyrolactones, important structural motifs in biologically active compounds.
References
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- 4. chemwhat.com [chemwhat.com]
- 5. 3-Methoxybenzyl bromide | C8H9BrO | CID 4067207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Methoxybenzyl bromide 98 874-98-6 [sigmaaldrich.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. 393110050 [thermofisher.com]
- 9. 3-METHOXYBENZYL BROMIDE | 874-98-6 [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
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- 12. Synthesis routes of 4-Methoxybenzyl bromide [benchchem.com]
